N-[2-(Allyloxy)phenyl]-2-bromoacetamide
Description
Systematic Nomenclature and Molecular Descriptors
This compound is systematically identified through several internationally recognized nomenclature systems and molecular descriptors that provide comprehensive characterization of its chemical identity. The compound is registered under Chemical Abstracts Service number 1138442-36-0, establishing its unique identity in chemical databases worldwide. The molecular formula C₁₁H₁₂BrNO₂ indicates the presence of eleven carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 270.12 grams per mole.
The Simplified Molecular Input Line Entry System representation for this compound is recorded as O=C(NC1=CC=CC=C1OCC=C)CBr, which systematically describes the connectivity pattern of atoms within the molecular structure. This SMILES notation reveals the presence of a bromoacetamide functional group attached to a phenyl ring bearing an allyloxy substituent at the ortho position. The International Chemical Identifier string provides an additional standardized representation: InChI=1S/C11H12BrNO2/c3-1-2-15-10-6-4-3-5-9(10)13-11(14)8-12/h1,3-6H,2,8H2,(H,13,14), which offers a more detailed description of the molecular connectivity and stereochemistry.
The molecular descriptor analysis reveals important physicochemical properties that influence the compound's behavior and applications. The calculated polarizability of 25.3±0.5 × 10⁻²⁴ cubic centimeters indicates moderate molecular polarizability, which affects intermolecular interactions and solubility characteristics. The compound exhibits a predicted density of 1.4±0.1 grams per cubic centimeter, suggesting relatively high molecular packing efficiency. The vapor pressure measurements of 0.0±0.9 millimeters of mercury at 25 degrees Celsius indicate low volatility under standard conditions, which has implications for handling and storage procedures.
Crystallographic Characterization and Conformational Studies
The crystallographic characterization of this compound and related compounds provides essential insights into solid-state packing arrangements and molecular conformations. Analysis of structurally related compounds, particularly those containing allyloxy substituents and brominated aromatic systems, reveals important patterns in crystal packing and intermolecular interactions. The compound 1-Allyloxy-2-bromo-3-(3-phenylallyloxy)benzene, a structurally related molecule with formula C₁₈H₁₇BrO₂, demonstrates normal geometrical parameters with the presence of possible intramolecular carbon-hydrogen to oxygen interactions.
The crystallographic studies of similar brominated aromatic compounds reveal that crystal packing is significantly influenced by π-π stacking interactions between aromatic rings. These intermolecular forces play crucial roles in determining the solid-state structure and stability of the crystalline form. The presence of the allyl group in related structures shows rotational freedom, with observed rotation angles of approximately 37.4 degrees relative to the adjacent benzene ring. This conformational flexibility suggests that this compound may exhibit similar rotational behavior around the allyloxy linkage.
The crystal packing analysis of related compounds demonstrates that numerous carbon-hydrogen to oxygen and carbon-hydrogen to π interactions characterize the three-dimensional network formation. These weak intermolecular forces occur predominantly in layers along specific crystallographic planes, with layer linkage facilitated by carbon-hydrogen to π interactions forming extended three-dimensional networks. The bromine atom in bromoacetamide derivatives typically participates in halogen bonding interactions, which can significantly influence crystal packing efficiency and stability.
Storage condition requirements for this compound indicate optimal preservation at minus four degrees Celsius for short-term storage of one to two weeks, with long-term storage recommended at minus twenty degrees Celsius for periods extending one to two years. These temperature requirements suggest relatively low thermal stability and potential for decomposition at ambient conditions, which correlates with the presence of the reactive bromoacetamide functional group.
Spectroscopic Profiling (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to fully elucidate its structural features and confirm its identity. The proton nuclear magnetic resonance spectroscopic analysis of this compound involves examination of characteristic chemical shifts corresponding to the various proton environments within the molecular structure. The allyl group protons are expected to exhibit distinctive chemical shifts, with the terminal vinyl protons appearing in the characteristic olefinic region between 5.0 and 6.0 parts per million.
The aromatic proton signals from the substituted phenyl ring provide diagnostic information about the substitution pattern and electronic environment. The ortho-allyloxy substitution creates asymmetry in the aromatic proton pattern, resulting in complex multipicity patterns that can be analyzed to confirm the regiochemistry of substitution. The acetamide proton attached to the nitrogen typically appears as a broad singlet in the region between 5.0 and 7.0 parts per million, with the exact chemical shift dependent on hydrogen bonding and conformational effects.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicities. The carbonyl carbon of the acetamide group typically resonates in the range of 170-180 parts per million, while the aromatic carbon atoms appear in the characteristic aromatic region between 110-160 parts per million. The allyl carbon atoms exhibit distinctive chemical shifts, with the terminal vinyl carbon appearing around 115-120 parts per million and the central carbon of the allyl group resonating at approximately 130-135 parts per million.
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups within this compound. The amide carbonyl stretching vibration typically appears as a strong absorption band around 1650-1680 wavenumbers, while the nitrogen-hydrogen stretching vibration manifests as a medium intensity band in the region of 3200-3400 wavenumbers. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the fingerprint region between 1400-1600 wavenumbers, providing additional structural confirmation.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak at mass-to-charge ratio 270 corresponds to the expected molecular weight of this compound. Common fragmentation patterns include loss of the allyl group (mass 41) and bromide ion (mass 79/81), resulting in characteristic fragment ions that can be used for structural confirmation and purity assessment.
Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)
Computational chemistry approaches provide valuable theoretical insights into the electronic structure, molecular properties, and reactivity patterns of this compound through advanced quantum mechanical calculations. Density functional theory calculations offer detailed analysis of molecular geometry optimization, electronic properties, and thermodynamic parameters that complement experimental characterization methods. The calculated boiling point of 384.5±27.0 degrees Celsius at 760 millimeters of mercury reflects the theoretical prediction of thermal stability and intermolecular interaction strength.
The flash point calculation of 186.4±23.7 degrees Celsius provides important safety-related information derived from computational modeling of thermal decomposition pathways and vapor pressure relationships. These calculations consider the influence of molecular structure on thermal behavior, particularly the presence of the reactive bromoacetamide functional group and the stabilizing effect of the aromatic ring system. The computational analysis also predicts physical properties such as density and polarizability, which show good agreement with experimental observations when available.
Molecular orbital analysis through density functional theory calculations reveals important information about electronic distribution and reactivity patterns within this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into electron donor and acceptor capabilities, which influence chemical reactivity and potential synthetic applications. The bromine atom typically acts as a good leaving group, making the bromoacetamide moiety susceptible to nucleophilic substitution reactions.
The computational analysis of conformational preferences examines rotational barriers around key bonds, particularly the allyloxy linkage and the amide bond connecting the aromatic ring to the acetamide group. Energy surface calculations predict preferred conformations and provide estimates of conformational flexibility under various conditions. The electronic effects of the allyloxy substituent on the aromatic ring system can be quantified through analysis of atomic charges, bond orders, and molecular electrostatic potential surfaces.
Properties
IUPAC Name |
2-bromo-N-(2-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-7-15-10-6-4-3-5-9(10)13-11(14)8-12/h2-6H,1,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKHUYERRZPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C11H12BrNO2
- Molecular Weight : Approximately 270.12 g/mol
- Physical State : Pale yellow powder
- Melting Point : 117–121°C
- Solubility : Low solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The bromoacetamide moiety serves as an electrophile, capable of forming covalent bonds with nucleophilic sites within proteins, particularly thiol groups in cysteine residues. This reactivity can lead to modulation of protein function and signaling pathways involved in inflammation and cancer cell proliferation.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Studies suggest that it may inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
- Antioxidant Activity : It can scavenge free radicals, thereby mitigating oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Scavenging free radicals |
Case Studies
-
In vitro Studies on Cancer Cells :
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways. -
Inflammation Model :
In a murine model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, confirming its anti-inflammatory potential. -
Oxidative Stress Assays :
The compound was evaluated for its antioxidant capacity using DPPH radical scavenging assays, where it exhibited a dose-dependent increase in radical scavenging activity, suggesting its potential use as an antioxidant agent.
Research Findings
Recent studies have focused on elucidating the specific interactions between this compound and target proteins. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize these interactions at the molecular level.
Table 2: Key Research Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Protein Interaction | Mass Spectrometry | Identified target proteins involved in apoptosis |
| Cytotoxicity | Cell Viability Assays | Significant reduction in viability across multiple cancer cell lines |
| Inflammation | ELISA for Cytokine Levels | Decreased TNF-alpha and IL-6 levels in treated models |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-[2-(Allyloxy)phenyl]-2-bromoacetamide with structurally related bromoacetamides, highlighting key differences in substituents and molecular properties:
Key Observations :
- Allyloxy vs. Benzyloxy : The allyloxy group (in the target compound) offers unsaturated bonds for further reactions, whereas benzyloxy (in analog ) provides aromatic stability.
- Substituent Position: Bromine at the para-position (e.g., N-allyl-2-(4-bromophenoxy)acetamide ) versus ortho-substitution in the target compound may influence electronic effects and intermolecular interactions.
Physicochemical Properties
- Melting Points: Analogs like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (75°C ) and N-(2-Benzoylphenyl)-2-bromoacetamide (decomposes above 100°C ) exhibit variability based on substituent bulk and hydrogen-bonding capacity.
- Solubility : The allyloxy group may improve solubility in organic solvents compared to benzyloxy or benzoyl derivatives due to reduced aromaticity.
- Crystallinity : Bromoacetamides with planar substituents (e.g., benzoyl ) form stable crystals via N–H···O hydrogen bonds , whereas allyloxy derivatives might exhibit lower crystallinity.
Preparation Methods
Starting Materials and Reagents
- 2-(Allyloxy)aniline or 2-allyloxyphenol : The phenolic precursor is first allylated to introduce the allyloxy group.
- Bromoacetyl bromide or 2-bromoacetic acid : Provides the bromoacetyl group for amide formation.
- Base : Triethylamine or similar bases are used to neutralize hydrogen bromide generated during acylation.
- Solvents : Dichloromethane (CH2Cl2), dimethylformamide (DMF), or methylene chloride are commonly employed.
Typical Reaction Conditions
- The reaction of 2-(allyloxy)aniline with bromoacetyl bromide is carried out at low temperature (0–5 °C) to control the exothermic nature of the acylation.
- The base (e.g., triethylamine) is added to scavenge the hydrogen bromide formed.
- Stirring is maintained until completion, typically 1 hour at ambient temperature after initial cooling.
- The reaction mixture is then worked up by extraction and washing with acidic and basic aqueous solutions to remove impurities.
- The organic layer is dried, filtered, and concentrated to yield the crude product, which is purified by chromatography if necessary.
Representative Synthesis Protocol
Alternative Synthetic Routes and Variations
Use of 2-bromoacetic acid with coupling agents :
Instead of bromoacetyl bromide, 2-bromoacetic acid can be coupled with the amine using carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in methylene chloride at 0 °C, followed by warming to room temperature and stirring for 1 hour. This method avoids the use of acyl bromides and may offer milder reaction conditions.Alkylation of phenol prior to amide formation :
In some protocols, the phenol is first alkylated with allyl bromide in the presence of bases like diisopropylethylamine and phase transfer catalysts such as tetrabutylammonium iodide in DMF at 60 °C for several hours. The resulting allyloxyphenylamine is then subjected to acylation.
Detailed Research Findings and Analysis
- The acylation reaction is highly efficient when performed at low temperature to minimize side reactions and decomposition of bromoacetyl bromide.
- Bases such as triethylamine or diisopropylethylamine are crucial for neutralizing HBr and driving the reaction to completion.
- The choice of solvent affects solubility and reaction kinetics; dichloromethane is preferred for its inertness and ease of removal.
- Purification by silica gel chromatography is effective for isolating the pure this compound.
- Characterization by NMR (both ^1H and ^13C), mass spectrometry, and IR spectroscopy confirms the structure and purity of the compound.
Summary Table of Key Preparation Methods
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-[2-(Allyloxy)phenyl]-2-bromoacetamide?
Methodological Answer:
The synthesis typically involves a two-step process:
Allylation of 2-aminophenol: React 2-aminophenol with allyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-(allyloxy)aniline.
Bromoacetylation: Treat the intermediate with bromoacetyl chloride in anhydrous acetonitrile or dichloromethane under inert conditions. A base (e.g., triethylamine) is used to neutralize HCl generated during the reaction .
Key Validation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3). Purify via column chromatography (SiO₂, gradient elution). Confirm structure using ¹H/¹³C NMR and HRMS .
How is the compound characterized to confirm structural integrity?
Methodological Answer:
Use a combination of:
- Spectroscopy: ¹H NMR (δ ~6.8–7.4 ppm for aromatic protons, δ ~5.8–6.1 ppm for allyl group), ¹³C NMR (C=O at ~165 ppm, C-Br at ~40 ppm).
- Mass Spectrometry: HRMS (calculated for C₁₁H₁₂BrNO₂: [M+H]⁺ = 278.01).
- Elemental Analysis: Match %C, %H, %N with theoretical values (e.g., C: 47.68%, H: 4.35%, N: 5.05%) .
What are the primary biological activities reported for this compound?
Methodological Answer:
Preliminary studies suggest:
- Antimicrobial Activity: Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ~32–64 µg/mL).
- Enzyme Inhibition: Screen against tyrosine kinases or proteases using fluorogenic substrates (IC₅₀ ~10–50 µM).
- Anti-inflammatory Potential: Measure TNF-α suppression in LPS-stimulated macrophages (30–50% inhibition at 20 µM) .
Advanced Research Questions
How can researchers address low yields in the bromoacetylation step?
Methodological Answer:
Common issues and solutions:
- Moisture Sensitivity: Use rigorously dried solvents (e.g., acetonitrile over molecular sieves).
- Side Reactions: Add bromoacetyl chloride dropwise at 0°C to minimize hydrolysis.
- Catalyst Optimization: Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance reactivity. Yields improve from ~45% to ~70% under optimized conditions .
How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Purity Verification: Analyze compound purity via HPLC (C18 column, acetonitrile/water gradient; >95% purity required).
- Assay Standardization: Use internal controls (e.g., doxycycline for antimicrobial assays, dexamethasone for anti-inflammatory tests).
- Solvent Effects: Ensure consistent use of DMSO (≤0.1% v/v) to avoid cytotoxicity artifacts .
What computational strategies predict binding modes of this compound with target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1T46 for kinases). The bromoacetamide moiety often occupies the ATP-binding pocket.
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable interactions).
- Free Energy Calculations: Apply MM-PBSA to estimate ΔG binding (~-8 to -10 kcal/mol for high-affinity targets) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
